![molecular formula C11H15N5O2 B2650388 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1241044-70-1](/img/structure/B2650388.png)
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mechanism Of Action
The mechanism of action of 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is not fully understood, but it is known to act as a dopamine D3 receptor antagonist. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to decrease the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have anxiolytic effects in animal models. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine in lab experiments is its high purity and good yields when synthesized using the reported methods. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its applications in certain research areas.
Future Directions
There are several future directions for research on 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine. One direction is to investigate its potential as a therapeutic agent for addiction and schizophrenia by targeting the dopamine D3 receptor. Another direction is to explore its anti-cancer properties and potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine can be synthesized using various methods, including the reaction of 1-(prop-2-yn-1-yl)piperazine with 5-nitro-1H-pyrazole-3-carbaldehyde in the presence of a catalyst. Another synthesis method involves the reaction of 1-(prop-2-yn-1-yl)piperazine with 5-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield high purity and good yields of the compound.
Scientific Research Applications
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, which has implications for the treatment of addiction and schizophrenia. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, this compound has been used as a tool to study the structure and function of G protein-coupled receptors.
properties
IUPAC Name |
1-[(5-nitropyrazol-1-yl)methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-2-5-13-6-8-14(9-7-13)10-15-11(16(17)18)3-4-12-15/h1,3-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUNGSPENKNJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C(=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

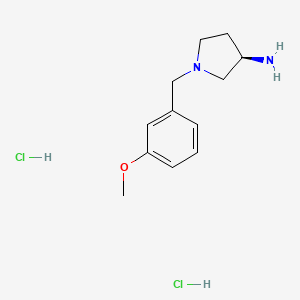

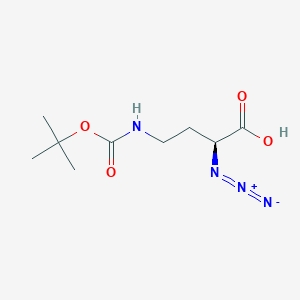
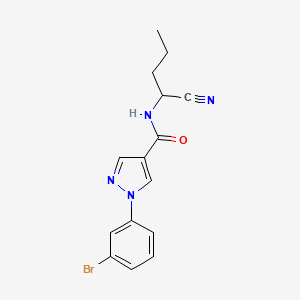
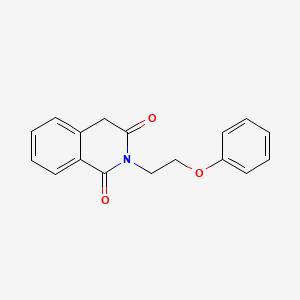
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
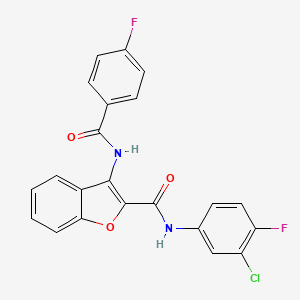
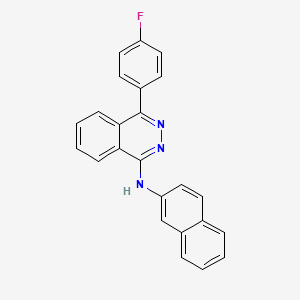
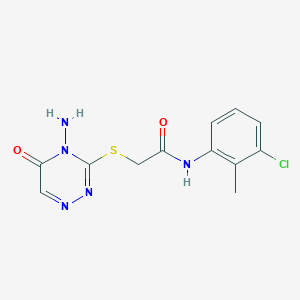
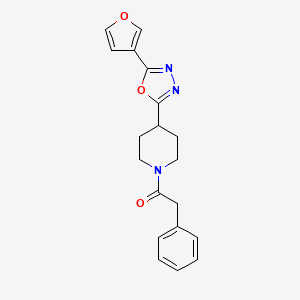
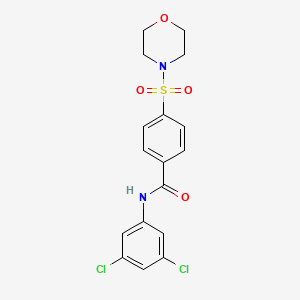
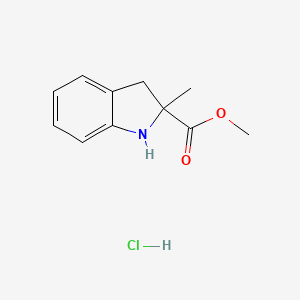
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)